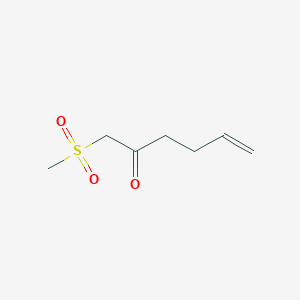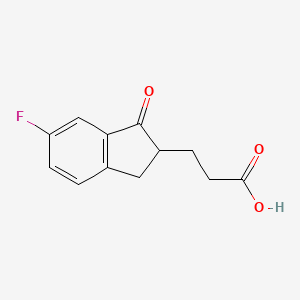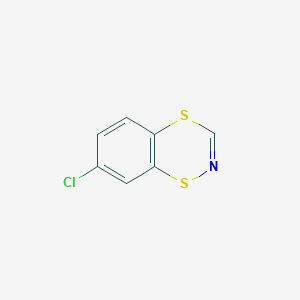
7-Chloro-1,4,2-benzodithiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,4,2-benzodithiazine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a benzene ring fused with a dithiazine ring, where a chlorine atom is substituted at the 7th position. The unique structure of this compound contributes to its wide range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,4,2-benzodithiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines with suitable aldehydes . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted dithiazines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit carbonic anhydrase isozymes, which play a role in various physiological processes . The exact molecular pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Chloro-1,4,2-benzodithiazine: Similar in structure but with different substituents, leading to variations in biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound with a different ring structure and biological properties.
Uniqueness: 7-Chloro-1,4,2-benzodithiazine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
82946-26-7 |
|---|---|
Molecular Formula |
C7H4ClNS2 |
Molecular Weight |
201.7 g/mol |
IUPAC Name |
7-chloro-1,4,2-benzodithiazine |
InChI |
InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)11-9-4-10-6/h1-4H |
InChI Key |
VEQGJMBSKSJELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
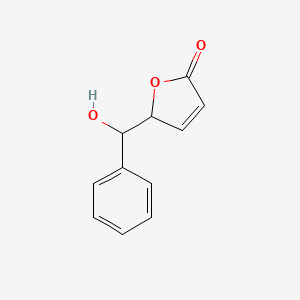
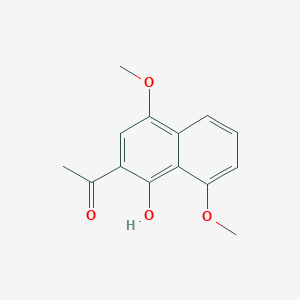
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)
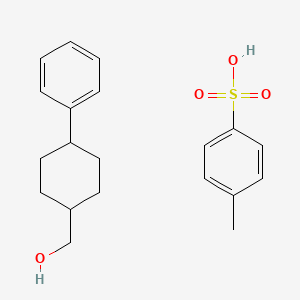
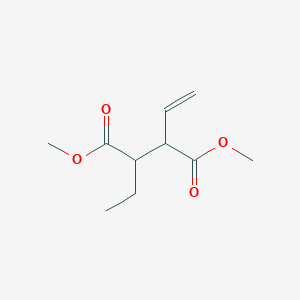
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
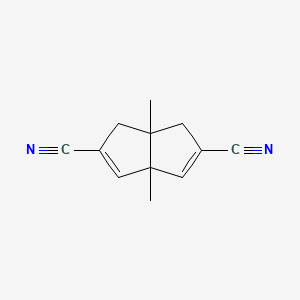
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
